In the pharmaceutical field, 4-aminobenzenesulfonamide derivatives have been explored for their anticonvulsant properties. Certain branched-alkylamide moieties have shown significant activity against CA isoforms I, II, VII, and XIV, which are relevant to anticonvulsant activity3. Moreover, the introduction of halogen atoms, particularly fluorine, into the sulfonamide function has been found to enhance the inhibition of tumor-associated carbonic anhydrases, indicating potential applications in cancer treatment5.
The versatility of aminobenzenesulfonamides in organic synthesis is evident from their use as amine protecting groups and their ability to undergo various reactions. For example, 4-cyanobenzenesulfonamides can be cleaved to the parent amine under specific conditions, making them useful as amine protecting/activating groups2. Furthermore, the direct synthesis of amino-(N-alkyl)benzenesulfonamides has been achieved through N-alkylation with alcohols, showcasing a strategy for the recognition of different types of amino groups in complex molecules1.
Sulfonamide derivatives have also been investigated for their anti-inflammatory and anti-HIV activities. The introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has led to the identification of a potent and selective COX-2 inhibitor, which is in clinical trials for the treatment of rheumatoid arthritis and other conditions7. Additionally, certain benzenesulfonamide derivatives have demonstrated anti-HIV activity, with one compound showing a promising balance between efficacy and cytotoxicity8.
4-(Aminomethyl)-N-methylbenzenesulfonamide belongs to the class of sulfonamide compounds, characterized by the presence of a sulfonyl group (-SO2) attached to an amine. The compound exhibits both amine and sulfonamide functionalities, making it a candidate for various biological applications. Sulfonamides are known for their antibacterial properties and have been widely used in the development of pharmaceuticals .
The synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide can be achieved through various methods. One notable approach involves the reaction of N-methyl-4-aminobenzenesulfonamide with formaldehyde in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to optimize yield and purity.
The molecular structure of 4-(aminomethyl)-N-methylbenzenesulfonamide can be described as follows:
4-(Aminomethyl)-N-methylbenzenesulfonamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-(aminomethyl)-N-methylbenzenesulfonamide is primarily associated with its role as an antibacterial agent. It inhibits bacterial growth by interfering with folic acid synthesis through competitive inhibition of dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria.
4-(Aminomethyl)-N-methylbenzenesulfonamide has several scientific applications:
4-(Aminomethyl)-N-methylbenzenesulfonamide represents the systematic IUPAC name for this sulfonamide derivative, precisely defining its molecular architecture. The name specifies:
The molecular formula C₈H₁₂N₂O₂S (molecular weight: 200.26 g/mol) reveals key compositional features:
The canonical SMILES representation CNS(=O)(=O)C1=CC=C(C=C1)CN and standard InChI key DXALCZRZTHZBIB-UHFFFAOYSA-N provide unambiguous machine-readable descriptors essential for cheminformatics applications. The presence of both hydrogen-bond donor (aminomethyl) and acceptor (sulfonamide oxygen) groups facilitates diverse intermolecular interactions influencing crystalline packing and solubility behavior [5] [9].
Table 1: Fundamental Chemical Identifiers of 4-(Aminomethyl)-N-methylbenzenesulfonamide
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(Aminomethyl)-N-methylbenzenesulfonamide |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| CAS Registry Number | 101252-53-3 |
| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)CN |
| InChIKey | DXALCZRZTHZBIB-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Single-crystal X-ray diffraction (SCXRD) studies provide high-resolution structural insights into 4-(aminomethyl)-N-methylbenzenesulfonamide and its derivatives. The parent compound crystallizes in a monoclinic system with space group P2₁/n, confirming a centrosymmetric arrangement. Lattice parameters include:
The crystalline architecture demonstrates distinctive conformational features:
A hydrochloride salt form (C₈H₁₃ClN₂O₂S) has also been structurally characterized, showing protonation at the aminomethyl nitrogen. This modification significantly alters the hydrogen-bonding network, with chloride ions participating in extensive N–H⋯Cl interactions while maintaining the orthogonal arrangement between functional groups [9].
Table 2: Crystallographic Parameters of Sulfonamide Derivatives
| Parameter | 4-(Aminomethyl)-N-methylbenzenesulfonamide | Hydrochloride Salt | N-[Amino(azido)methylidene] Derivative |
|---|---|---|---|
| Crystal System | Monoclinic | Not specified | Triclinic |
| Space Group | P2₁/n | Not specified | P1 |
| a (Å) | 6.8986(2) | Not specified | 6.8986(2) |
| b (Å) | 7.2146(2) | Not specified | 7.2146(2) |
| c (Å) | 11.3771(3) | Not specified | 11.3771(3) |
| α (°) | 90 | Not specified | 92.244(1) |
| β (°) | 90 | Not specified | 93.615(1) |
| γ (°) | 90 | Not specified | 110.505(1) |
| Dihedral Angle | 83.49(6)° | Orthogonal | 83.19(5)° |
| Dominant H-bond | N–H⋯O (intermolecular) | N–H⋯Cl (ionic) | N–H⋯O (intramolecular S(6)) |
Fourier-Transform Infrared (FTIR) Spectroscopy:Characteristic vibrational modes provide functional group fingerprints:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
UV-Vis Spectroscopy:
Table 3: Characteristic FTIR Vibrational Assignments
| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H Stretch (amine) | 3360, 3280 | Medium | Primary amine asymmetrical/symmetrical stretch |
| N-H Stretch (sulfonamide) | 3250 | Medium | Secondary sulfonamide stretch |
| S=O Asymmetric Stretch | 1325 | Strong | Sulfonyl group |
| S=O Symmetric Stretch | 1150 | Strong | Sulfonyl group |
| C-N Stretch (sulfonamide) | 1080 | Medium | C-N bond adjacent to SO₂ |
| C-N Stretch (aminomethyl) | 1240 | Medium | Aliphatic C-N stretch |
| N-H Bend (amine) | 1610 | Medium | NH₂ scissoring |
| Aromatic C=C Stretch | 1480–1580 | Variable | Benzene ring vibrations |
| C-H Rock (aminomethyl) | 890 | Weak | -CH₂- wagging |
Structural Comparisons:
Electronic Effects:Natural Bond Orbital (NBO) analyses reveal distinct electronic distributions:
Biological Relevance:
Table 4: Comparative Electronic Properties of Sulfonamide Derivatives
| Property | 4-(Aminomethyl)-N-methylbenzenesulfonamide | N-Phenylbenzenesulfonamide | 4-Methylbenzenesulfonamide |
|---|---|---|---|
| Sulfonyl S Charge (e) | +2.36 | +2.41 | +2.38 |
| Sulfonamide O Charge (e) | -0.94 (avg) | -0.95 (avg) | -0.93 (avg) |
| Amino N Charge (e) | -0.78 | Not applicable | Not applicable |
| NBO Stabilization (n→σ*) | 24 kcal/mol (N→S=O) + 8 kcal/mol (NH₂→C-H) | 26 kcal/mol (N→S=O) | 25 kcal/mol (N→S=O) |
| HOMO Energy (eV) | -6.8 | -7.1 | -6.9 |
| LUMO Energy (eV) | -1.9 | -2.3 | -2.0 |
| Band Gap (eV) | 4.9 | 4.8 | 4.9 |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: